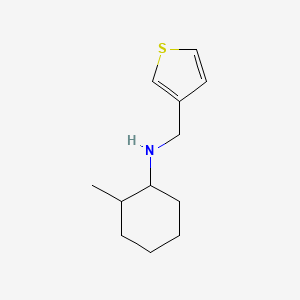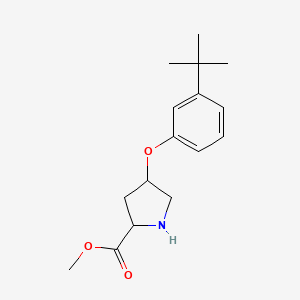![molecular formula C10H13F3N2 B12107461 1,2-Ethanediamine, N1-methyl-1-[4-(trifluoromethyl)phenyl]- CAS No. 1247628-47-2](/img/structure/B12107461.png)
1,2-Ethanediamine, N1-methyl-1-[4-(trifluoromethyl)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Ethanediamine, N1-methyl-1-[4-(trifluoromethyl)phenyl]-: is a chemical compound with a unique structure that includes a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethylenediamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N1-methyl-1-[4-(trifluoromethyl)phenyl]- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,2-ethanediamine and 4-(trifluoromethyl)benzaldehyde.
Condensation Reaction: The primary step involves a condensation reaction between 1,2-ethanediamine and 4-(trifluoromethyl)benzaldehyde under controlled conditions to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Ethanediamine, N1-methyl-1-[4-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amides or nitriles, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
1,2-Ethanediamine, N1-methyl-1-[4-(trifluoromethyl)phenyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,2-Ethanediamine, N1-methyl-1-[4-(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Ethanediamine, N-methyl-: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
N1,N1-Dimethyl-1-(4-methylphenyl)-1,2-ethanediamine: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and applications.
1,2-Ethanediamine, N,N-diethyl-N’-methyl-: Features additional ethyl groups, altering its steric and electronic properties.
Uniqueness
The presence of the trifluoromethyl group in 1,2-Ethanediamine, N1-methyl-1-[4-(trifluoromethyl)phenyl]- imparts unique properties, such as increased lipophilicity and metabolic stability, making it distinct from other similar compounds.
Propiedades
Número CAS |
1247628-47-2 |
|---|---|
Fórmula molecular |
C10H13F3N2 |
Peso molecular |
218.22 g/mol |
Nombre IUPAC |
N-methyl-1-[4-(trifluoromethyl)phenyl]ethane-1,2-diamine |
InChI |
InChI=1S/C10H13F3N2/c1-15-9(6-14)7-2-4-8(5-3-7)10(11,12)13/h2-5,9,15H,6,14H2,1H3 |
Clave InChI |
RLWOABABNDOCBI-UHFFFAOYSA-N |
SMILES canónico |
CNC(CN)C1=CC=C(C=C1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![beta-D-Glucopyranoside, (1S,4aS,5R,7S,7aR)-1,4a,5,6,7,7a-hexahydro-4a,5,7-trihydroxy-7-methylcyclopenta[c]pyran-1-yl, 6-[(2E)-3-phenyl-2-propenoate]](/img/structure/B12107383.png)




![Methyl 4-[2-(trifluoromethyl)phenoxy]pyrrolidine-2-carboxylate](/img/structure/B12107403.png)
![Gal beta(1-3)[GlcNAc beta(1-6)]GalNAc](/img/structure/B12107404.png)




![(3R)-3-{[(tert-butoxy)carbonyl]amino}-4-carbamoylbutanoic acid](/img/structure/B12107448.png)


